

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-methoxypyridine

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Compound of Interest

Compound Name: **2-Iodo-5-methoxypyridine**

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol focuses on the Suzuki coupling of **2-iodo-5-methoxypyridine** with various boronic acids. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the methoxy substituent can influence the electronic properties and metabolic stability of the final compound. The carbon-iodine bond at the 2-position of the pyridine ring is highly reactive towards palladium catalysts, making it an excellent substrate for cross-coupling reactions.[3][4]

These application notes provide a summary of common reaction conditions for the Suzuki coupling of 2-halopyridines and a detailed, robust protocol that can be adapted for **2-iodo-5-methoxypyridine**.

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes various conditions successfully employed for the coupling of 2-halopyridines, which serve as a strong starting point for the optimization of reactions with **2-iodo-5-methoxypyridine**.

Catalyst	Precursor	Ligand	Base	Solvent	Temperature (°C)	Time (h)	Substrate Type	Approximate Yield (%)	Reference
Pd(OAc) ₂ (2 mol%)	SPhos	K ₂ CO ₃		Toluene /H ₂ O	100	8	2- Bromo- 4- iodopyri- dine	~90-98	[3]
PdCl ₂ (dpf) (3 mol%)	dppf		Cs ₂ CO ₃	DMF	90	12	2- Bromo- 4- iodopyri- dine	~88-96	[3]
Pd(PPh ₃) ₄ (3 mol%)	PPh ₃	K ₂ CO ₃		1,4-Dioxane/H ₂ O	Reflux	8-24	2-Iodo- oxazole	High	[5]
Pd ₂ (dba) ₃ (1.5 mol%)	P(t-Bu) ₃	KF		1,4-Dioxane	80-100	12-24	2,6- Dibromo- pyridine	Effective for mono- arylation	[6]
Pd(OAc) ₂ (1 mol%)	None (ligand-free)	K ₂ CO ₃		DMF/H ₂ O	120	0.5 (MW)	2- Bromo- pyridine	~70	[7]

Experimental Protocols

This section provides a detailed methodology for a standard Suzuki coupling reaction of **2-iodo-5-methoxypyridine** with a generic arylboronic acid.

Materials:

- **2-Iodo-5-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
- Potassium carbonate (K₂CO₃) (2.0 equiv)
- 1,4-Dioxane, anhydrous and degassed
- Water, deionized and degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Inert gas (Nitrogen or Argon)

Equipment:

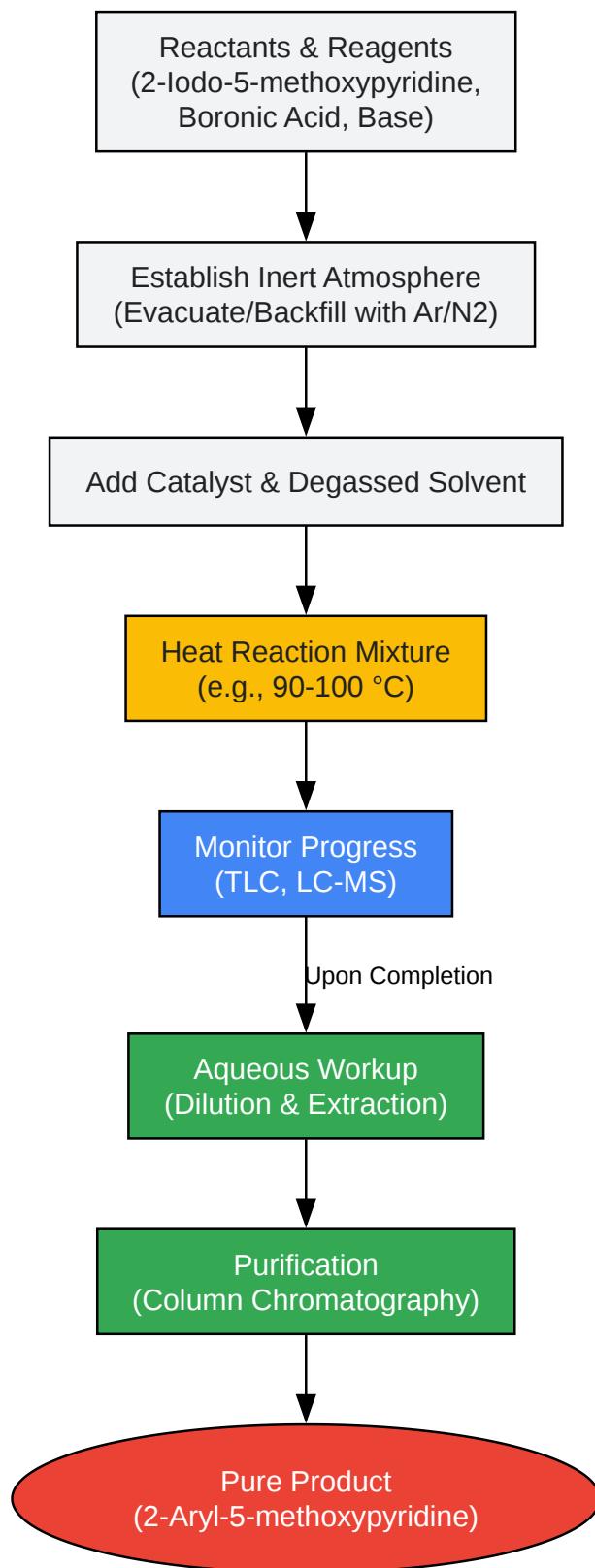
- Schlenk flask or round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas line and manifold
- Syringes and needles
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **2-iodo-5-methoxypyridine** (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).^[8]

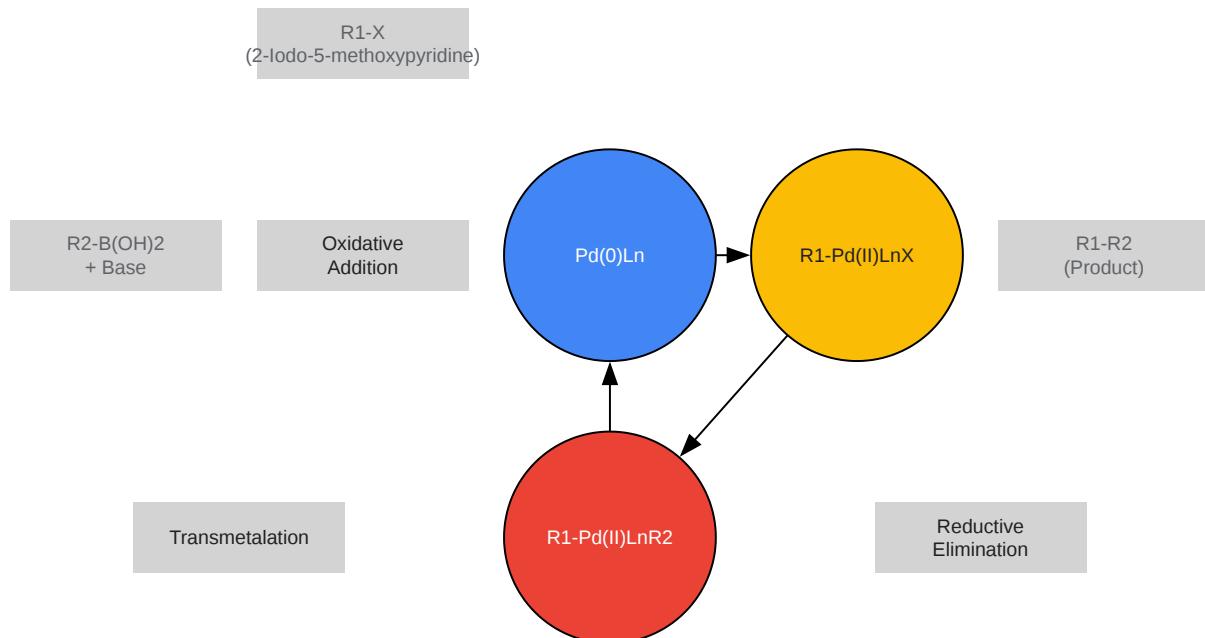
- Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. [3]
- Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv), to the flask.[5]
- Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.[8]
- Reaction: Place the sealed flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5][9]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.[8]
- Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]
- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxypyridine.[8]

Mandatory Visualizations



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Caption: Experimental workflow for the Suzuki coupling of **2-iodo-5-methoxypyridine**.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)

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